N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C20H19N7S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N7S2/c1-12-8-4-6-10-15(12)21-17-23-18(22-16-11-7-5-9-13(16)2)25-19(24-17)29-20-27-26-14(3)28-20/h4-11H,1-3H3,(H2,21,22,23,24,25) |
InChI Key |
MHASGHLAIWJEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Di-Substitution with 2-Methylaniline
Cyanuric chloride reacts with 2-methylaniline in a 1:2 molar ratio under inert conditions. The first substitution occurs at 0–5°C in tetrahydrofuran (THF), followed by a second substitution at 50–60°C to install the bis(2-methylphenyl) groups. The intermediate 2,4-bis(2-methylphenylamino)-6-chloro-1,3,5-triazine is isolated via filtration and washed with cold ethanol (yield: 78–85%).
Thiadiazole Sulfanyl Group Introduction
The final substitution involves reacting the chloro-triazine intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF) at 80–90°C for 6–8 hours, using potassium carbonate as a base. The thiolate anion displaces the chloride, forming the sulfanyl linkage. The crude product is purified by recrystallization from ethanol/water (yield: 65–72%).
Key Reaction Parameters
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.1 | 2-methylaniline | THF | 0–60 | 4–6 | 78–85 |
| 1.2 | 5-methyl-1,3,4-thiadiazole-2-thiol | DMF | 80–90 | 6–8 | 65–72 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. Adapted from triazine-thiadiazole syntheses, this method involves:
One-Pot Sequential Substitution
A mixture of cyanuric chloride, 2-methylaniline (2.2 eq), and 5-methyl-1,3,4-thiadiazole-2-thiol (1.1 eq) is irradiated in DMF at 120–150°C for 10–15 minutes . The microwave conditions promote simultaneous substitutions, avoiding intermediate isolation. Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered (yield: 70–76%).
Advantages
-
Time Efficiency : 15 minutes vs. 10–14 hours in conventional methods.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity, with retention time 12.3 minutes .
Optimization Strategies
Solvent Effects
Temperature Control
Staged heating (0°C → 60°C → 90°C) prevents exothermic side reactions during amine substitutions.
Challenges and Solutions
Regioselectivity
Cyanuric chloride’s differential reactivity (C-4 > C-2 > C-6) necessitates careful temperature control to ensure correct bis(2-methylphenyl) substitution.
Thiol Oxidation
Adding 1% ascorbic acid to the reaction mixture prevents thiol oxidation to disulfides, improving yields by 8–12%.
Industrial-Scale Considerations
Cost-Effective Purification
Recrystallization Solvents : Ethanol/water (3:1) offers optimal recovery (82%) vs. acetonitrile (68%).
Waste Management : DMF is recovered via distillation (≥90% efficiency).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogens in the triazine ring.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a series of reactions involving readily available precursors. The structural confirmation typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, the synthesis of similar triazine derivatives has been achieved using microwave-assisted methods that enhance yields and reduce reaction times .
Anticancer Properties
Recent studies have highlighted the anticancer potential of N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine. Research indicates that derivatives of 1,3,5-triazines exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Inhibition of Breast Cancer Cells : Compounds with similar triazine structures have shown promising results in inhibiting the growth of triple-negative breast cancer cell lines (MDA-MB231), demonstrating a significant reduction in cell viability at concentrations as low as 10 µM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and disruption of cellular signaling pathways related to cancer proliferation. Studies have suggested that structural modifications can enhance their potency against specific cancer types .
Anti-inflammatory Activity
In addition to anticancer properties, some studies have explored the anti-inflammatory potential of thiadiazole derivatives. The compound's ability to inhibit enzymes like lipoxygenase suggests it could be a candidate for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that:
- Substituent Effects : The presence of different substituents on the triazine ring significantly influences the compound's anticancer activity. For example, electron-withdrawing groups tend to enhance cytotoxicity against certain cancer cell lines .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with biological targets at the molecular level. Such studies are instrumental in guiding future modifications to improve potency and selectivity .
Case Studies and Research Findings
Several case studies demonstrate the practical applications and effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism by which N,N’-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Computational Properties
Key structural analogs and their properties are compared below:
Table 1: Physicochemical and Structural Comparison
*Estimated based on structural analysis.
Key Comparative Insights
Substituent Effects
- However, the methyl groups may enhance metabolic stability by shielding reactive sites .
- N,N'-bis(4-methoxyphenyl) Analog : The para-methoxy groups are electron-donating, increasing solubility (lower XLogP3) but introducing metabolic liability due to oxidative demethylation pathways. The methoxy oxygen atoms contribute to higher hydrogen-bond acceptor counts (11 vs. 5 in the target compound), favoring aqueous solubility .
- N,N'-Di-tert-butyl Analog : The bulky tert-butyl groups dominate steric effects, reducing conformational flexibility. This compound’s lower molecular weight (269.4 g/mol) and methylsulfanyl group (vs. thiadiazole) limit its biological interaction complexity, making it more suited for industrial applications (e.g., polymer stabilizers) .
Electronic and Bioactivity Profiles
- Similar triazine-thiadiazole hybrids have demonstrated antimicrobial and anticancer activities in preclinical studies .
- The tert-butyl analog’s simplicity and hydrophobicity (XLogP3 ~3.5 estimated) limit its use in aqueous systems but improve thermal stability, a desirable trait in material science .
Solubility and Permeability
- The target compound’s higher estimated XLogP3 (~6.0) suggests lower aqueous solubility but better membrane permeability than the methoxy analog. This trade-off must be optimized for drug development.
- The tert-butyl analog’s low polarity restricts it to non-polar solvents, whereas the methoxy analog’s balance of hydrophobicity and hydrogen-bonding capacity makes it more versatile .
Biological Activity
N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-methylphenyl derivatives with 1,3,5-triazine intermediates and thiadiazole moieties. The synthesis typically involves:
- Formation of Triazine Core : The core structure is formed through a condensation reaction.
- Thiadiazole Attachment : The 5-methyl-1,3,4-thiadiazole moiety is introduced via nucleophilic substitution.
- Final Modifications : Further modifications may include the introduction of substituents on the phenyl rings to optimize biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : Compounds similar to N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Induction of apoptosis |
| H460 | 10.0 | DNA fragmentation |
| MCF-7 | 0.28 | Tubulin interaction |
Antiviral Activity
The compound's structure suggests potential antiviral properties. Thiadiazole derivatives have been explored for their activity against various viral infections, including HIV. Some analogs have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine can be significantly influenced by:
- Substituent Variations : Different substituents on the phenyl rings can enhance or diminish activity.
- Thiadiazole Modifications : Alterations in the thiadiazole ring structure may impact binding affinity and biological efficacy.
Study on Anticancer Properties
A comprehensive study evaluated various thiadiazole derivatives for their anticancer properties using MTT assays across multiple cell lines. The results indicated that derivatives with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .
Study on Antiviral Efficacy
In another study focusing on antiviral properties, a series of compounds based on the triazine scaffold were tested against HIV strains. The results showed that modifications in the thiadiazole moiety led to compounds with enhanced potency against resistant strains .
Q & A
Q. What synthetic methodologies are most effective for synthesizing this triazine-thiadiazole hybrid compound?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : React 2,4-dichloro-1,3,5-triazine with 2-methylaniline to introduce the N,N'-bis(2-methylphenyl) groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Introduce the thiadiazole-sulfanyl moiety via a thiol-disulfide exchange reaction using 5-methyl-1,3,4-thiadiazole-2-thiol and a coupling agent (e.g., DCC in THF) .
Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, stoichiometry, solvent) and reduce trial-and-error. For instance, a fractional factorial design can identify critical parameters affecting yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, thiadiazole protons at δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.2).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% deviation .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability issues during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Gibbs free energy barriers for nucleophilic substitutions). Tools like Gaussian or ORCA can identify intermediates .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways and avoid side reactions (e.g., thiadiazole ring degradation) .
- Solvent Effects : Simulate solvation models (COSMO-RS) to optimize solvent selection for solubility and stability .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or solubility)?
- Methodological Answer :
- Controlled Variable Analysis : Systematically vary one parameter (e.g., pH, counterion) while holding others constant. For example, test solubility in DMSO vs. aqueous buffers with surfactants .
- Comparative Studies : Use analogues (e.g., replacing 5-methylthiadiazole with 5-bromo derivatives) to isolate structural contributions to bioactivity .
- Statistical Validation : Apply ANOVA to determine if observed differences are statistically significant (e.g., p < 0.05 for cytotoxicity assays) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Heterogeneous Catalysis : Evaluate fixed-bed reactors for continuous synthesis, optimizing residence time and catalyst loading (e.g., Pd/C for coupling steps) .
- Membrane Separation : Integrate nanofiltration membranes (e.g., polyamide) to purify intermediates in flow systems, reducing solvent waste .
- Process Simulation : Use Aspen Plus to model heat transfer and mass balance, ensuring scalability from milligram to gram batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
